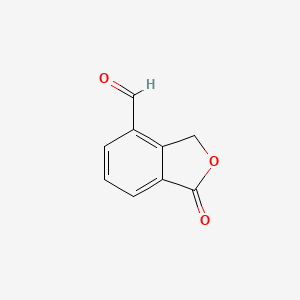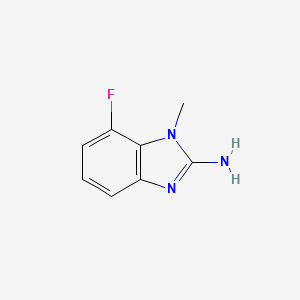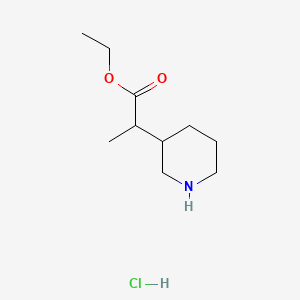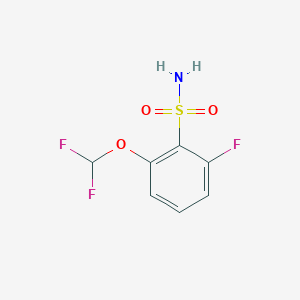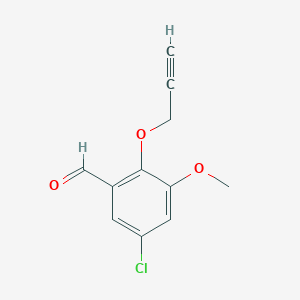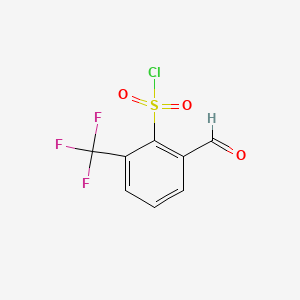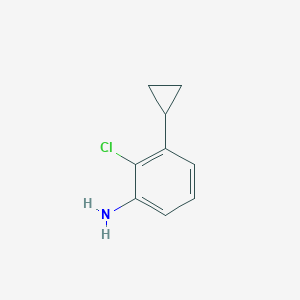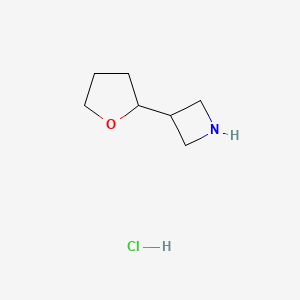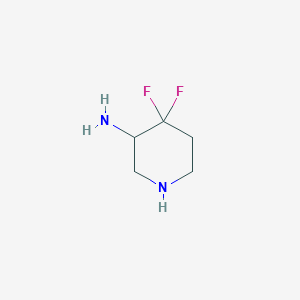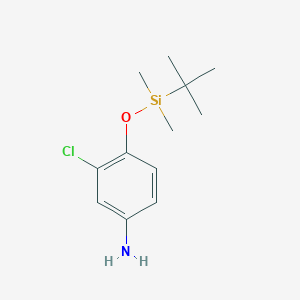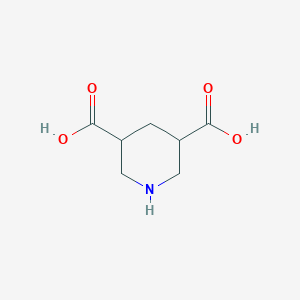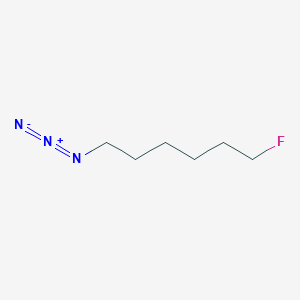![molecular formula C8H12O4 B13457411 1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(hydroxymethyl)-3-oxabicyclo[311]heptan-6-one is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives and formaldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biological pathways, making it a compound of interest in medicinal chemistry. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-one: A related compound with similar structural features.
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: Another compound with a bicyclic structure used in medicinal chemistry.
Uniqueness
1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one is unique due to its specific functional groups and the presence of an oxabicyclo ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1,5-bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C8H12O4/c9-2-7-1-8(3-10,6(7)11)5-12-4-7/h9-10H,1-5H2 |
InChI Key |
BWRFIQSDADTIHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COCC1(C2=O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


